molecular formula C12H16N4O B11876599 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one CAS No. 6961-61-1

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B11876599
CAS No.: 6961-61-1
M. Wt: 232.28 g/mol
InChI Key: ZDXSNXLNKQFZHK-UHFFFAOYSA-N
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Description

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one is a chemical compound with the molecular formula C12H16N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cycloheptyl group attached to the purine ring. The compound has a molecular weight of 232.28 g/mol and a density of 1.42 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptyl amine with a purine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

9-Cycloheptyl-3,9-dihydro-6h-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Cyclohexyl-3,9-dihydro-6h-purin-6-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    2,8-Disulfanyl-1,9-dihydro-6h-purin-6-one: Contains disulfanyl groups and has different biological activities.

    1,9-Dihydro-9-β-D-xylofuranosyl-6h-purin-6-one: A nucleoside analog with distinct applications in cancer research.

Uniqueness

The uniqueness of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one lies in its specific cycloheptyl substitution, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6961-61-1

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

9-cycloheptyl-1H-purin-6-one

InChI

InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17)

InChI Key

ZDXSNXLNKQFZHK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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